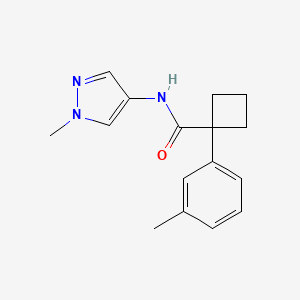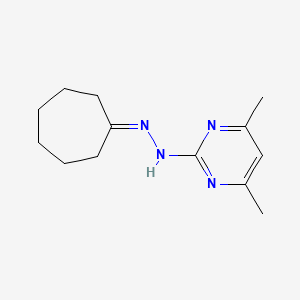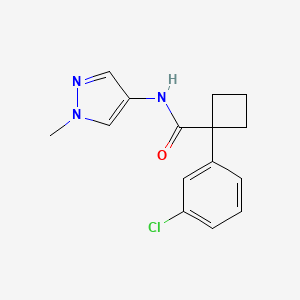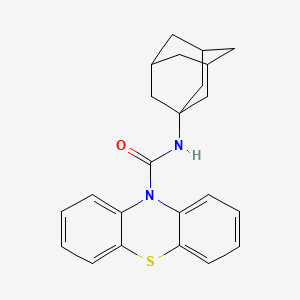
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide, also known as MPCC, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. MPCC is a cyclobutane-based molecule that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide may reduce inflammation and pain. The activation of the AMPK pathway may also play a role in the anti-inflammatory and analgesic effects of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have vasorelaxant effects, which may make it a potential candidate for the treatment of cardiovascular diseases. However, more research is needed to fully understand the biochemical and physiological effects of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide.
Advantages and Limitations for Lab Experiments
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of cancer treatments. However, there are also limitations to the use of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for research on 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide. One area of research could focus on the development of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide-based drugs for the treatment of pain and inflammation. Another area of research could focus on the development of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide-based drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide and its biochemical and physiological effects. Overall, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has the potential to be a valuable tool in the development of new treatments for a variety of diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been achieved through various methods, including the reaction of 3-methylbenzoyl chloride with 1-methylpyrazole-4-carboxamide in the presence of a base, followed by cyclization with a cyclobutane derivative. Another method involves the reaction of 3-methylbenzoyl chloride with 1-methylpyrazole-4-carboxamide in the presence of a base, followed by the addition of cyclobutanone and subsequent cyclization. Both methods have been successful in synthesizing 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide with high yields.
Scientific Research Applications
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been studied extensively in scientific research for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasorelaxant effects.
properties
IUPAC Name |
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-5-3-6-13(9-12)16(7-4-8-16)15(20)18-14-10-17-19(2)11-14/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKJWSHOSCYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)



![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)